H-Lys-Tyr-Glu-OH

Vue d'ensemble

Description

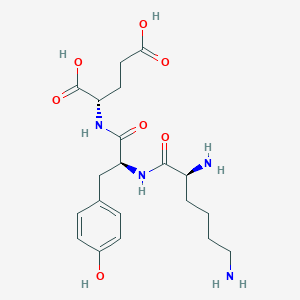

H-Lys-Tyr-Glu-OH is a tripeptide composed of the amino acids lysine, tyrosine, and glutamic acid Tripeptides like this compound are of significant interest in biochemical research due to their potential biological activities and roles in various physiological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Tyr-Glu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The subsequent amino acids (tyrosine and lysine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature and solvent choice, to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Peptide Bond Cleavage

-

Glutamic Acid-Selective Cleavage :

Under neutral aqueous conditions, H-Lys-Tyr-Glu-OH undergoes selective cleavage at the Glu residue using PyBrop/DIEA, forming N-terminal fragments (e.g., H-Lys-Tyr-OH) and C-terminal fragments (e.g., H-Glu-OH) .

| Substrate | Cleavage Site | Conversion (%) |

|---|---|---|

| Fmoc-Val-X-Glu-Arg-Phe-Ala-NH₂ | X = Glu | 99 |

| Fmoc-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-NH₂ | Glu | 80 |

| Adapted from glutamic acid cleavage studies . |

Cross-Linking Reactions

-

Glutamate-Lysine Cross-Links :

The γ-carboxyl group of Glu reacts with the ε-amino group of Lys under electrophilic activation (e.g., chlorpyrifos oxon), forming amide bonds or phosphorylated adducts .

pH-Dependent Reactivity

-

Ligation at Neutral pH :

Lysine’s ε-amino group participates in α-selective ligation (~58–65% yield) at pH 7, while ε-amide formation dominates at pH 9 . -

Tyrosine Oxidation :

The phenolic hydroxyl group of Tyr undergoes oxidation to form dityrosine cross-links under radical-generating conditions .

Structural Influences on Reactivity

-

Ionic Interactions :

The negatively charged Glu carboxylate stabilizes interactions with Lys’s positively charged ε-amino group, promoting β-sheet formation in aqueous solutions . -

Hydrogen Bonding :

Tyrosine’s hydroxyl group forms hydrogen bonds with backbone amides, influencing regioselectivity in reactions such as hydroxylation .

Analytical Characterization

Applications De Recherche Scientifique

Chemical Applications

Model Peptide Studies

- H-Lys-Tyr-Glu-OH serves as a model peptide for studying peptide synthesis, folding, and stability. The structural properties of this peptide allow researchers to investigate how modifications in amino acid sequences can affect overall stability and function.

Synthesis Techniques

- The most common method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) . This technique facilitates the stepwise addition of amino acids while simplifying purification processes.

| Synthesis Method | Description |

|---|---|

| SPPS | Sequential addition of protected amino acids to a solid support resin. |

| Solution-phase synthesis | Alternative method that involves assembling peptides in solution. |

Biological Applications

Protein-Protein Interactions

- Research indicates that this compound can influence protein-protein interactions, which are critical for various cellular signaling pathways. The presence of specific residues allows for targeted interactions with enzymes or receptors.

Cell Signaling

- The peptide's structure enables it to modulate cellular responses by interacting with signaling molecules, which can lead to significant biological effects.

Medical Applications

Therapeutic Potential

- This compound is being explored as a potential therapeutic agent for various diseases. Its ability to mimic natural peptides makes it a candidate for drug development, particularly in targeting specific receptors involved in disease pathways.

Case Study: Drug Delivery Systems

- Recent studies have investigated the use of this compound in drug delivery systems. Its self-assembling properties allow it to form hydrogels that can encapsulate drugs, enhancing their delivery and efficacy.

Industrial Applications

Peptide-Based Materials

- In industry, this compound is utilized in the development of peptide-based materials and biosensors. Its unique properties make it suitable for creating functional materials that respond to biological stimuli.

Biotechnology

- The compound is also applied in biotechnological processes, such as enzyme substrates or components in cell culture media, enhancing growth conditions and biological activity.

Mécanisme D'action

The mechanism of action of H-Lys-Tyr-Glu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the tyrosine residue can engage in hydrophobic interactions and hydrogen bonding. The glutamic acid residue contributes to the overall charge and solubility of the peptide. These interactions can modulate the activity of target proteins and influence various biological pathways .

Comparaison Avec Des Composés Similaires

H-Lys-Tyr-Gly-OH: Another tripeptide with glycine instead of glutamic acid, which may have different solubility and biological activity.

H-Lys-Tyr-Ser-OH: Contains serine instead of glutamic acid, potentially altering its reactivity and interactions.

H-Lys-Tyr-Asp-OH: Aspartic acid replaces glutamic acid, affecting the peptide’s charge and binding properties.

Uniqueness: H-Lys-Tyr-Glu-OH is unique due to the presence of glutamic acid, which imparts specific chemical and biological properties. The combination of lysine, tyrosine, and glutamic acid allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Activité Biologique

H-Lys-Tyr-Glu-OH is a tripeptide composed of lysine (Lys), tyrosine (Tyr), and glutamic acid (Glu). This compound has garnered attention in biochemical research due to its potential biological activities, including roles in cell signaling, protein interactions, and possible therapeutic applications. Understanding its biological activity requires a detailed examination of its structure, mechanisms of action, and relevant studies.

Structure

- Molecular Formula: C20H30N4O7

- Molecular Weight: 430.48 g/mol

- CAS Number: 23642-44-6

Functional Groups

The presence of specific amino acids imparts unique characteristics:

- Lysine : Positively charged at physiological pH, contributing to electrostatic interactions.

- Tyrosine : Contains a phenolic hydroxyl group, enabling hydrophobic interactions and potential oxidation.

- Glutamic Acid : Negatively charged at physiological pH, affecting solubility and interaction with other molecules.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interactions : The peptide can modulate enzyme activity through binding and altering conformational states.

- Receptor Binding : The positively charged lysine may facilitate binding to negatively charged receptors, influencing signaling pathways.

- Hydrophobic Interactions : Tyrosine's aromatic side chain allows for interaction with lipid membranes and proteins.

Research Findings

- Cell Signaling : this compound has been shown to play a role in cellular signaling pathways, particularly in neuropeptide activity. For example, it may mimic or influence the action of neurotensin, a neuropeptide involved in regulating various physiological processes .

- Antioxidant Properties : Studies suggest that the tyrosine residue can undergo oxidation to form dityrosine, which possesses antioxidant properties. This reaction is catalyzed by enzymes such as peroxidases.

- Therapeutic Potential : Research indicates potential therapeutic applications in anti-inflammatory treatments due to its ability to modulate immune responses. The tripeptide's unique composition allows it to interact with inflammatory mediators effectively .

Case Studies

A study exploring the effects of this compound on cellular adhesion demonstrated that modifications to the peptide structure could enhance cell adhesion properties significantly. This study utilized peptide array-based screening methods to identify optimal sequences for increased biological activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar peptides is beneficial:

| Peptide | Composition | Notable Activities |

|---|---|---|

| H-Lys-Tyr-Gly-OH | Lysine, Tyrosine, Glycine | Different solubility; potential for varied biological activity |

| H-Lys-Tyr-Ser-OH | Lysine, Tyrosine, Serine | Altered reactivity; potential impacts on signaling pathways |

| H-Lys-Tyr-Asp-OH | Lysine, Tyrosine, Aspartic Acid | Affects charge and binding properties; different interaction profiles |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O7/c21-10-2-1-3-14(22)18(28)24-16(11-12-4-6-13(25)7-5-12)19(29)23-15(20(30)31)8-9-17(26)27/h4-7,14-16,25H,1-3,8-11,21-22H2,(H,23,29)(H,24,28)(H,26,27)(H,30,31)/t14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLSGAWRCZECIQ-JYJNAYRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.